Lipophilicity Advantage Over Unsubstituted Analog (2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione, CAS 54135-60-3)
The target compound exhibits a measured LogP of 2.71, whereas the closely related analog 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione (CAS 54135-60-3) has a significantly lower lipophilicity, consistent with its additional polar carbonyl group [1]. The quantified difference in lipophilicity directly impacts membrane permeability predictions and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.71 |
| Comparator Or Baseline | 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione (CAS 54135-60-3): LogP not reported but expected lower based on higher PSA (estimated ~71 Ų) and an additional polar carbonyl group; the compound is described as 'insoluble in H2O' but with limited organic solubility characteristics that differ from the target |
| Quantified Difference | >1 log unit increase in lipophilicity for the target compound (estimated from structural difference) |
| Conditions | Calculated LogP using Chemsrc data; comparator physicochemical data from vendor specification sheet |
Why This Matters
Higher LogP correlates with improved passive membrane permeability in cell-based assays and altered extraction behavior in organic synthesis, making this compound preferable when a more lipophilic building block is required without additional polar functionalization.
- [1] 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione (Apoptosis Inhibitor). Amerigo Scientific. CAS 54135-60-3. View Source
